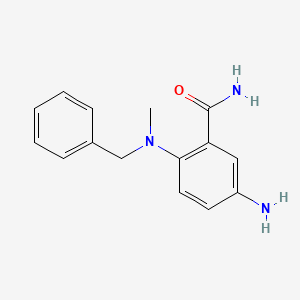

5-Amino-2-(benzyl(methyl)amino)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[benzyl(methyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15(17)19/h2-9H,10,16H2,1H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZXUGWAGBIGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation

Postulated Reaction Mechanisms for Benzamide (B126) Transformations

The reactivity of the benzamide scaffold is diverse, allowing for transformations at the amide group, the aromatic ring, and its substituents. The primary mechanisms involved include nucleophilic substitutions, processes involving free radical intermediates, and elegant cascade sequences that build molecular complexity efficiently.

Nucleophilic substitution reactions are fundamental to the modification of benzamides. These can occur either at the carbonyl carbon of the amide group (nucleophilic acyl substitution) or on the aromatic ring (nucleophilic aromatic substitution).

Nucleophilic Acyl Substitution: The amide carbonyl group can be attacked by nucleophiles, although amides are generally less reactive than other carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair. The reaction with potent nucleophiles like organolithium reagents can proceed rapidly to form ketones. researchgate.net Mechanistic insights highlight the importance of electronic and steric effects in determining the reactivity of the amide. researchgate.net This pathway involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group.

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the substitution of a leaving group on the aromatic ring by a nucleophile. chemistrysteps.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. nih.gov The mechanism is typically a two-step addition-elimination process. chemistrysteps.com In some cases, particularly with pyridines and related heterocycles, concerted SNAr reactions, where bond formation and bond-breaking occur in a single step without a stable intermediate, have also been proposed and studied computationally. nih.gov

Table 1: Examples of Nucleophilic Substitution on Benzamide Scaffolds

| Reaction Type | Substrate Example | Nucleophile | Product Type | Reference |

| Acyl Substitution | N,N-disubstituted Benzamide | Organolithium (n-BuLi) | Ketone | researchgate.net |

| Aromatic Substitution | 2,4-Dinitrochlorobenzene | Amine | Substituted Aniline (B41778) | nih.gov |

| Cyanation | Iodinated Benzene (B151609) Derivative | Copper(I) Cyanide | Cyano Benzene Derivative | mdpi.com |

Free radical reactions offer alternative pathways for the functionalization of benzamides, often proceeding under conditions distinct from ionic reactions. libretexts.org These processes typically involve three stages: initiation, propagation, and termination. libretexts.org Amidyl radicals are key intermediates in several transformations involving benzamides. nih.gov

These radicals can be generated, for example, from N-substituted 2-(benzylseleno)benzamides. Subsequent intramolecular homolytic substitution (SHi) at the selenium atom by the amidyl radical leads to the formation of cyclic products with the expulsion of a benzyl (B1604629) radical. nih.gov The involvement of free radical intermediates can be suggested by observing a decrease in reaction yield when radical inhibitors like TEMPO are added to the reaction system. rsc.org Similarly, the treatment of benzaldimines with radical initiators can generate benzimidoyl radicals, which can subsequently decompose to form benzonitriles. rsc.org

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. wikipedia.orgrsc.org This approach enhances synthetic efficiency, improves atom economy, and reduces waste. wikipedia.org A cascade reaction is defined by a process involving at least two consecutive reactions where each subsequent step is a consequence of the chemical functionality formed in the previous one. wikipedia.org

These sequences have been employed for the synthesis of complex heterocyclic structures from benzamide precursors. For instance, a palladium-catalyzed cascade reaction can be used to synthesize 2-benzofuran-2-ylacetamides. researchgate.net This process involves a sequence of deallylation followed by an aminocarbonylative heterocyclization. researchgate.net Similarly, domino reactions have been developed for the efficient synthesis of various thiazole (B1198619) derivatives, where the process can involve Michael addition, elimination, and intramolecular cyclization steps in one pot. nih.gov The reaction pathway can sometimes be controlled by factors such as substrate concentration, leading to different complex products from the same starting materials. rsc.org

Table 2: Comparison of Reaction Types in Benzamide Transformations

| Mechanism Type | Key Intermediate(s) | Driving Force | Typical Products | Reference(s) |

| Nucleophilic Substitution | Tetrahedral Intermediate, Meisenheimer Complex | Formation of a more stable bond, Restoration of aromaticity | Ketones, Substituted anilines | researchgate.netnih.gov |

| Free Radical Process | Amidyl Radicals, Benzimidoyl Radicals | Formation of stable radicals/molecules | Cyclic seleno-amides, Benzonitriles | nih.govrsc.org |

| Domino/Cascade Reaction | Multiple transient intermediates | Thermodynamic stability of the final product | Fused heterocycles, Polycyclic systems | wikipedia.orgresearchgate.netnih.gov |

Stereochemical and Regiochemical Studies

Controlling the stereochemistry and regiochemistry of reactions is paramount in modern organic synthesis, particularly for producing specific isomers of complex molecules like pharmaceuticals.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the context of substituted benzamides, reactions on the aromatic ring are heavily influenced by the directing effects of the existing substituents. The amide group itself is an ortho-, para-directing deactivator in electrophilic aromatic substitution. However, in nucleophilic aromatic substitution, the regioselectivity is dictated by the positions of electron-withdrawing groups and the leaving group. chemistrysteps.com

In transition-metal-catalyzed C-H functionalization reactions, regioselectivity can be controlled by various factors, including steric hindrance and the formation of stable metallacyclic intermediates. researchgate.net For example, in cobalt-catalyzed C-H activation/annulation reactions of benzamides, the reaction may preferentially occur at the less sterically hindered C-H bond. researchgate.net Computational studies, such as Density Functional Theory (DFT), are often employed to understand the origins of regioselectivity by analyzing the energies of different reaction pathways and transition states. researchgate.net

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This is particularly important when creating chiral molecules. Asymmetric C-H functionalization catalyzed by transition metals has emerged as a powerful tool for this purpose. researchgate.net

For instance, enantioselective synthesis of axially chiral isoquinolinones has been achieved through cobalt-catalyzed C-H activation and annulation of benzamides with alkynes. researchgate.net The use of a chiral ligand, such as a salicyl-oxazoline (Salox) ligand, in conjunction with the metal catalyst is key to inducing enantioselectivity. Non-covalent interactions, including CH-π and π-π stacking between the substrate and the chiral catalyst, play a significant role in stabilizing the transition state that leads to the preferred stereoisomer. researchgate.net The optimal conditions for regio- and stereoselective reactions are often determined through careful screening of catalysts, ligands, solvents, and other reaction parameters. researchgate.net

Kinetic Analyses of Key Reaction Steps

No published research was found that investigates the kinetics of the reaction steps involved in the synthesis of 5-Amino-2-(benzyl(methyl)amino)benzamide. Therefore, no data is available to determine the rate-determining step(s) for its formation.

There are no available studies on the use of isotopic labeling to investigate the mechanism of formation for this compound. Consequently, there is no data on kinetic isotope effects for any of the potential reaction pathways leading to this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations offer insights into the electronic structure and geometry of molecules.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy and minimizing it with respect to the atomic coordinates. The resulting bond lengths, bond angles, and dihedral angles define the ground-state structure. For benzamide (B126) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately determine the planar structure of the benzene (B151609) ring and the orientation of the amide and amino substituents. While specific optimized parameters for 5-Amino-2-(benzyl(methyl)amino)benzamide are not published, such calculations would be the standard approach to determine its structure.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive and can be more easily polarized. For aromatic compounds, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. Analysis of these orbitals for this compound would reveal how the amino, benzyl(methyl)amino, and benzamide groups influence its electronic behavior and reactivity.

Electrostatic Potential Surface Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzamide and amino groups, identifying them as sites for electrophilic interaction.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide insights into the dynamic behavior of molecules over time.

Conformational Analysis of Benzamide Derivatives

Benzamide derivatives can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, significant conformational flexibility would arise from the rotation of the benzyl (B1604629) and methyl groups. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and physical properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a detailed picture of their dynamic behavior. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment, its conformational changes over time, and the stability of its structure. This information is particularly valuable for understanding how the molecule might behave in a biological system.

While the specific computational data for this compound is not available, the principles and methods described represent the standard theoretical approaches that would be used to characterize its chemical nature.

Ligand-Target Docking Studies

Ligand-target docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid.

Although no specific docking studies for this compound have been published, the general methodology would involve:

Target Selection and Preparation: A biologically relevant protein target would be identified. The three-dimensional structure of this protein, typically obtained from the Protein Data Bank (PDB), would be prepared for docking. This involves adding hydrogen atoms, removing water molecules, and defining the binding site or pocket.

Ligand Preparation: A 3D model of this compound would be generated and its energy minimized to obtain a stable conformation.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be flexibly docked into the defined binding site of the target protein. The program would explore various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses of the ligand would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

For illustrative purposes, a hypothetical docking study of a benzamide derivative into a protein active site might yield the data presented in Table 1.

Table 1: Hypothetical Ligand-Target Docking Interactions for a Benzamide Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase XYZ | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Phe182, Leu130 | Hydrophobic | ||

| Protease ABC | -7.2 | Gly143, Ser195 | Hydrogen Bond |

This table is for illustrative purposes only and does not represent actual data for this compound.

Prediction of Relevant Physicochemical Descriptors for Research Design

Physicochemical descriptors are properties of a molecule that influence its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME). Predicting these properties is a critical step in the early stages of drug discovery and materials science research. Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are used for these predictions.

For this compound, a range of physicochemical descriptors could be calculated to guide its potential applications. These descriptors are often calculated using software packages that analyze the chemical structure.

Key physicochemical descriptors relevant for research design include:

Molecular Weight (MW): The mass of one mole of the substance. It is a fundamental property that influences many other properties.

LogP (Octanol-Water Partition Coefficient): A measure of the lipophilicity of a compound. It affects how a molecule is absorbed and distributed in the body.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Number of Hydrogen Bond Donors and Acceptors: These influence the solubility and binding characteristics of a molecule.

Rotatable Bonds: The number of bonds that can freely rotate. A higher number can indicate greater conformational flexibility but may also be associated with lower bioavailability.

A summary of predicted physicochemical descriptors for a hypothetical compound with a structure similar to this compound is presented in Table 2.

Table 2: Predicted Physicochemical Descriptors for a Hypothetical Benzamide Derivative

| Descriptor | Predicted Value | Importance in Research Design |

|---|---|---|

| Molecular Weight | ~255 g/mol | Influences size and diffusion properties. |

| LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for good absorption. |

| TPSA | ~70-80 Ų | Suggests good intestinal absorption and moderate blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | Contributes to solubility and target binding. |

This table contains predicted values for a hypothetical molecule and should not be taken as experimental data for this compound.

The computational prediction of these properties for this compound would be the first step in assessing its potential as a bioactive molecule or a functional material, paving the way for targeted experimental validation.

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of scientific databases, chemical repositories, and peer-reviewed literature did not yield specific experimental data for the compound This compound . Consequently, it is not possible to provide a detailed, data-driven article on its structural confirmation based on the requested analytical methodologies.

The user's request for an in-depth article structured around specific spectroscopic and analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography—requires access to published research findings and spectral data for this exact molecule. Despite extensive searches, no such data could be located.

Generating content with detailed data tables for ¹H NMR, ¹³C NMR, mass fragmentation, IR absorption bands, and crystallographic parameters would necessitate fabricating information, which is contrary to the principles of scientific accuracy. Furthermore, using data from related but structurally distinct compounds would violate the explicit instruction to focus solely on "this compound".

Therefore, the creation of the requested article cannot be completed as it would lack the factual basis and scientific authority required.

Spectroscopic and Advanced Analytical Methodologies for Structural Confirmation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the development of separation methods for pharmaceutical intermediates and active compounds, including benzamide (B126) derivatives. While specific HPLC methodologies for 5-Amino-2-(benzyl(methyl)amino)benzamide are not extensively detailed in publicly available literature, the principles of HPLC can be applied to establish a robust analytical method for this compound.

A typical HPLC method for a compound like this compound would involve a reversed-phase approach, leveraging a non-polar stationary phase and a polar mobile phase. The development of such a method would entail a systematic evaluation of several key parameters to achieve optimal separation of the target compound from any impurities or related substances.

Key considerations for HPLC method development for this compound would include:

Column Selection: A C18 or C8 column would likely be the initial choice, offering a versatile stationary phase for the separation of moderately polar compounds. The particle size and column dimensions would be selected to balance resolution, analysis time, and solvent consumption.

Mobile Phase Composition: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be employed. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components with good peak shape.

Detection Wavelength: Given the aromatic nature of this compound, UV detection would be the most suitable method. The selection of an appropriate wavelength, likely in the range of 230-280 nm, would be determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance, thereby maximizing sensitivity.

Flow Rate and Temperature: These parameters would be optimized to achieve efficient separation and reproducible retention times. A typical flow rate would be in the range of 0.8 to 1.5 mL/min, and the column temperature might be controlled to enhance peak symmetry and reproducibility.

The validation of the developed HPLC method would be crucial to ensure its reliability for purity assessment. This would involve assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness, in line with established regulatory guidelines.

Interactive Data Table: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the ionization state of the analyte and improve peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography, offering good elution strength. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and column efficiency. |

| Column Temperature | 30 °C | Helps to ensure reproducible retention times and can improve peak shape. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Thermal Analysis for Material Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are invaluable tools for the characterization of the physical and thermal properties of materials like this compound. These methods provide critical information regarding melting point, thermal stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC analysis would be expected to reveal a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties of the crystalline form of the compound and can be used as an indicator of purity. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would provide information on its thermal stability and decomposition profile. The onset temperature of decomposition indicates the temperature at which the compound begins to degrade. The TGA curve would show the percentage of mass loss at different temperatures, which can help in understanding the decomposition mechanism. This information is particularly important for determining the appropriate storage and handling conditions for the compound.

Interactive Data Table: Expected Thermal Analysis Data for a Benzamide Derivative

| Analysis Technique | Parameter Measured | Expected Observation for this compound | Significance |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | A sharp endothermic peak. | A characteristic physical property, indicative of the purity and crystalline form of the compound. A lower and broader peak may suggest the presence of impurities. |

| Differential Scanning Calorimetry (DSC) | Heat of Fusion (ΔHf) | The area under the melting peak. | Quantifies the energy required to melt the solid, providing information about the crystal lattice energy. |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Indicates the upper temperature limit for the thermal stability of the compound. Crucial for defining safe handling and storage temperatures. |

| Thermogravimetric Analysis (TGA) | Mass Loss Profile | A stepwise or continuous curve showing the percentage of mass lost as a function of temperature. | Provides insights into the decomposition pathway and the nature of the volatile products formed during thermal degradation. |

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Design Principles for Benzamide (B126) Analogs Based on Structural Modifications

The design of benzamide analogs is often guided by the principle of modifying a core scaffold to optimize interactions with a specific biological target. A common strategy involves using the N-benzylbenzamide moiety as a merged pharmacophore, which can replace traditional acidic headgroups while maintaining agonistic properties for targets like Peroxisome Proliferator-Activated Receptor γ (PPARγ) acs.org.

Key design principles include:

Scaffold Modification: The benzamide core is versatile and can be modified to create inhibitors for various enzymes. For instance, the 2-aminobenzamide (B116534) scaffold is a foundational structure for developing Histone Deacetylase (HDAC) inhibitors nih.gov. Researchers design new cytotoxic agents by synthesizing derivatives of this scaffold and evaluating their effects on cancer cell lines researchgate.netresearchgate.net.

Linker and Side-Chain Variation: The length and nature of chains linked to the core structure are crucial. In analogs designed as negative allosteric modulators of neuronal nicotinic receptors (nAChRs), varying the chain length linked to a pyridine (B92270) ring helped to explore the dimensions of the receptor-binding pocket nih.gov.

Bioisosterism and Simplification: These strategies are employed to design and synthesize new series of compounds. For example, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were designed using these principles to act as potent anticancer agents by inhibiting the ROR1 receptor nih.gov.

These principles allow for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties of benzamide-based compounds.

Exploration of Substituent Effects on Molecular Interactions

The nature and position of substituents on the benzamide scaffold profoundly influence the molecule's physicochemical properties and its interactions with biological targets.

The substitution patterns on both the benzamide ring and the N-benzyl group are critical determinants of biological activity. Studies on N-[(2-pyrrolidinyl)methyl]-substituted benzamides, a class of dopamine (B1211576) D-2 receptor antagonists, have shown that the lipophilicity, a key factor in binding and cell permeability, is highly dependent on the nature of these substituents nih.gov.

Aromatic Substituents: In a series of N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, substitutions on the aromatic rings were systematically varied to find the most potent compounds nih.gov. For instance, compound 20b from one such study, with specific aromatic substitutions, exhibited significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines nih.gov.

Aliphatic Substituents: In the context of dopamine D-2 antagonists, substitution on the pyrrolidine (B122466) nitrogen with fluoroalkyl groups had a significant, and sometimes counterintuitive, effect on lipophilicity compared to their non-fluorinated N-ethyl counterparts nih.gov.

The interplay between aromatic and aliphatic groups allows for fine-tuning of a compound's properties to achieve desired biological effects.

The electronic properties of substituents play a pivotal role in modulating the affinity and selectivity of benzamide analogs for their targets. Electron-donating groups (EDGs) add electron density to a π-system, making it more nucleophilic, while electron-withdrawing groups (EWGs) remove electron density ucalgary.ca.

Electron-Donating Groups (EDGs): In a study of benzamide-isoquinoline derivatives, the introduction of an electron-donating methoxy (B1213986) group increased the affinity for the sigma-2 (σ2) receptor. Specifically, adding a methoxy group to the para-position of the benzamide phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor by 631-fold nih.gov.

Electron-Withdrawing Groups (EWGs): Conversely, the same study found that an electron-withdrawing nitro group decreased σ2 affinity nih.gov. In another study on N-substituted benzamide derivatives as potential anticancer agents, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring was found to significantly decrease anti-proliferative activity nih.gov. The carbonyl group of the benzamide itself acts as an EWG through resonance, which reduces the basicity of the amide nitrogen quora.com.

These electronic effects are crucial for optimizing interactions with the target protein, where charge distribution can dictate the strength of binding.

| Substituent Type | General Effect on Benzamide Analogs | Example | Observed Outcome | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density; can enhance binding affinity. | Methoxy (-OCH3) | Increased affinity and selectivity for the σ2 receptor. | nih.gov |

| Electron-Withdrawing Group (EWG) | Decreases electron density; can reduce binding affinity or activity. | Nitro (-NO2) | Decreased affinity for the σ2 receptor. | nih.gov |

| Electron-Withdrawing Group (EWG) | Decreases electron density; can reduce biological activity. | Chlorine (-Cl) | Largely decreased anti-proliferative activity. | nih.gov |

The size and spatial arrangement of substituents can introduce steric hindrance, which influences the molecule's conformation and its ability to fit into a binding pocket unina.it.

Steric Hindrance: SAR studies on benzamide analogs targeting nAChRs revealed that increasing the chain length linked to the pyridine ring or introducing structurally bulky moieties led to a decrease in potency, suggesting steric hindrance within the receptor-binding pocket nih.gov. Similarly, introducing an ortho-methoxy substituent in certain benzamides can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene ring, thereby altering its properties nih.gov.

Conformational Flexibility: The inherent flexibility of the benzamide scaffold can be constrained to improve binding affinity by reducing the entropic penalty upon binding. Twisting the amide group out of the plane of the aromatic ring, for example by introducing methyl groups at both ortho-positions, interrupts the π-electron conjugation between the amide and the benzene ring, which can affect the molecule's proton affinity and interaction with its target researchgate.net.

Managing steric effects and conformational flexibility is a key strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates unina.it.

Investigation of Binding Modes and Interaction Specificity with Biological Macromolecules

Understanding how benzamide derivatives bind to their target macromolecules is essential for rational drug design. Molecular docking and crystallography studies have elucidated specific interactions for several classes of benzamide analogs.

Tubulin Inhibitors: A series of novel N-benzylbenzamide derivatives have been identified as potent antitumor agents that function by inhibiting tubulin polymerization. Mechanism studies, including molecular docking, demonstrated that these compounds bind to the colchicine (B1669291) binding site at the interface of α/β-tubulin nih.govresearchgate.net.

HDAC Inhibitors: Benzamide-containing HDAC inhibitors are designed to interact with the active site of the enzyme. The benzamide moiety can chelate with the zinc ion in the catalytic site and form interactions with surrounding amino acid residues, leading to potent inhibition of the enzyme researchgate.netnih.gov.

PPARγ Modulators: In the design of dual modulators for sEH and PPARγ, the N-benzylbenzamide moiety was identified as a key pharmacophore. Crystallographic data indicated that a benzylamide structure could replace the typically required acidic headgroup for PPARγ activation, suggesting an alternative binding mode acs.org.

Strategic Development of Benzamide Scaffolds as Chemical Probes and Ligands

The versatility of the benzamide scaffold has led to its strategic development for applications beyond direct therapeutic intervention, such as in chemical probes and specialized ligands for targeted therapies.

A prominent example is the development of novel benzamide-type ligands for the E3 ligase substrate receptor cereblon (CRBN) nih.govacs.org. These ligands are crucial components in the design of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. The development of these benzamide-based CRBN binders was guided by optimizing physicochemical properties, chemical stability, and on-target affinity, leading to potent and selective protein degraders nih.govacs.org. This work highlights how a core scaffold can be strategically engineered into a sophisticated chemical tool for modulating cellular processes.

Furthermore, the principles of ligand design, such as creating multivalent structures to enhance binding avidity, can be applied to benzamide scaffolds xmu.edu.cn. By rationally designing structures that present multiple binding motifs, it is possible to create highly potent ligands for cell targeting, which has applications in diagnostics and drug delivery xmu.edu.cn.

Exploration of Molecular Recognition and Biological Target Engagement Research Oriented

Benzamide (B126) Derivatives as Modulators of Protein Function

The benzamide core is a foundational element in the design of molecules that modulate protein function. Its structural features—an aromatic ring linked to an amide group—allow for critical hydrogen bonding, hydrophobic, and π-stacking interactions within protein binding sites. Research has demonstrated the capacity of this scaffold to serve as a basis for inhibitors of enzymes like proteases and kinases, as well as modulators of cell surface receptors.

Interactions with Proteases (e.g., SARS-CoV PLpro)

The benzamide scaffold has been identified as a promising starting point for the development of noncovalent inhibitors against viral proteases, such as the papain-like protease (PLpro) of coronaviruses. nih.gov PLpro is an essential enzyme for viral replication, making it an attractive target for antiviral therapeutics. researchgate.net

High-throughput screening efforts identified a benzamide derivative, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide, as a lead compound for inhibiting SARS-CoV PLpro. nih.govresearchgate.net Structure-activity relationship (SAR) studies on this and related compounds revealed key structural features necessary for potent inhibition. For instance, the (R)-configuration at the chiral center of the ethylamine (B1201723) side chain was found to be crucial for binding affinity. nih.gov These inhibitors are understood to bind non-covalently to the S3 and S4 pockets of the enzyme's active site. nih.gov The research into these structurally related benzamides provides a framework for understanding how a compound like 5-Amino-2-(benzyl(methyl)amino)benzamide might engage with protease targets.

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 2a | (S)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | 2.3 | nih.gov |

| Compound 2b | (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | 0.6 | nih.gov |

| GRL0617 | Naphthalene-based PLpro inhibitor | 1.92 | researchgate.net |

Engagement with Kinases (e.g., Tyrosine Kinase Inhibitor Research)

Benzamide derivatives are integral to the development of kinase inhibitors, particularly for receptor tyrosine kinases (RTKs), which are key targets in oncology. nih.gov Many of these are classified as Type II inhibitors, which bind not only to the ATP-binding site but also to an adjacent allosteric, hydrophobic pocket. This binding mode stabilizes the kinase in an inactive conformation. nih.gov

The benzamide moiety plays a critical role in this interaction. In studies of Bcr-Abl inhibitors, for example, the benzamide portion of the molecule packs against specific amino acid residues, and its carbonyl group forms a hydrogen bond with the amide group of an aspartate residue (Asp-381), anchoring the inhibitor in the binding pocket. nih.gov The flexibility of linkers such as 4-(aminomethyl)benzamide (B1271630) has been explored to design specific inhibitors that can bypass common resistance mutations. nih.gov Research into novel benzamide derivatives has demonstrated potent, specific inhibition against a range of kinases, highlighting the scaffold's tunability for achieving target selectivity. nih.govflintbox.com

| Compound | Target Kinase | Inhibition at 10 nM | Reference |

|---|---|---|---|

| Analogue 11 | EGFR | 91% | nih.gov |

| Analogue 13 | EGFR | 92% | nih.gov |

Cannabinoid Receptor (CB2R) Agonist Research

The cannabinoid receptor 2 (CB2R) is a G-protein coupled receptor primarily expressed on immune cells and is a therapeutic target for inflammatory and neuropathic pain conditions. nih.gov The benzamide scaffold has been investigated for its potential to create selective CB2R modulators. mq.edu.au

Research into heteroarylidene-benzamides has shown this class of compounds to be effective as selective CB2R agonists. mq.edu.auresearchgate.net However, structure-activity relationship studies indicate that the specific arrangement of the molecule is critical; simpler heteroaromatic benzamide analogues were found to lack functional activity at either CB1 or CB2 receptors, suggesting that the -ylidene-benzamide moiety is essential for activity in that series. mq.edu.au In other research, N-(1-Adamantyl)benzamides were successfully developed as dual-action agents that act as CB2R full agonists while also inhibiting the fatty acid amide hydrolase (FAAH) enzyme, demonstrating a synergistic anti-inflammatory strategy. nih.gov This line of research underscores the potential of the benzamide core in designing ligands for the endocannabinoid system. nih.gov

Enzyme Interaction and Protein Binding Mechanisms

The efficacy of benzamide derivatives as modulators of protein function stems from their specific molecular interactions within protein binding sites. The binding mechanisms are often elucidated through a combination of enzymatic assays, X-ray crystallography, and computational molecular docking studies. nih.govnih.gov

Protease Binding: In the case of noncovalent SARS-CoV PLpro inhibitors, SAR studies indicate that the benzamide core and its substituents engage with the S3 and S4 pockets of the enzyme. The interaction is highly dependent on stereochemistry, with one enantiomer often showing significantly higher affinity, underscoring a precise three-dimensional fit. nih.gov

Kinase Binding: For Type II kinase inhibitors, the benzamide group is crucial for binding to the allosteric site adjacent to the ATP pocket. nih.gov Molecular modeling of Bcr-Abl inhibitors shows the benzamide moiety forming a key hydrogen bond with the amide of Asp-381 and making van der Waals contacts with residues like Leu-293. This interaction helps stabilize the "DFG-out" inactive conformation of the kinase. nih.gov

Research on Molecular Mechanisms of Action (non-clinical)

Beyond direct binding and inhibition of specific enzymes or receptors, research has begun to uncover the ability of benzamide-based compounds to modulate complex cellular signaling pathways and processes at a molecular level.

Inhibition of Specific Cellular Processes (e.g., Autophagy at a molecular level)

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, playing a key role in cellular homeostasis. nih.gov The process is tightly regulated by a complex signaling network, with the mTOR (mammalian target of rapamycin) kinase acting as a central inhibitor. nih.gov When mTOR is active, it suppresses the initiation of autophagy. nih.gov

Certain benzamide derivatives have been identified as novel modulators of this pathway. Studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds could reduce the activity of the mTORC1 complex. This inhibition of an autophagy suppressor leads to an increase in autophagy at the basal level. Furthermore, these compounds were found to disrupt "autophagic flux"—the complete process from autophagosome formation to lysosomal degradation. This disruption was observed as an accumulation of the protein LC3-II, a marker for autophagosomes, indicating that the final degradation step was impaired. This dual action of inducing autophagy while also interfering with its completion represents a complex molecular mechanism that could be exploited for therapeutic purposes.

Ligand-Receptor Binding Studies (in vitro)

A comprehensive review of scientific literature and chemical databases reveals a lack of specific in vitro ligand-receptor binding studies for the compound this compound. While the broader class of benzamide derivatives has been investigated for binding to various biological targets, including soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ (PPARγ), no data specifically detailing the binding affinity, inhibition constants (Kᵢ), or receptor interaction profile of this compound could be located. acs.org Research into other novel benzamide analogs has identified compounds with protective activity for pancreatic β-cells, but this work does not include the specific subject compound. nih.gov Similarly, studies on benzylbenzimidazolone derivatives have shown moderate in vitro inhibition of α-glucosidase, but this is a structurally distinct class from this compound. nih.gov

Benzamide Scaffolds as Building Blocks for Chemically Diverse Libraries for Biological Screening

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized as a foundational building block for the synthesis of chemically diverse libraries aimed at biological screening. nih.gov The inherent structural and chemical properties of the benzamide core allow for the introduction of a wide array of functional groups at multiple positions, facilitating the creation of large collections of related but distinct molecules. nih.govontosight.ai

The general approach involves using a core structure, such as an aminobenzamide, and systematically reacting it with a diverse set of chemical reagents to generate a library of analogs. mdpi.com This strategy, central to DNA-encoded library (DEL) technology and other combinatorial chemistry techniques, enables the exploration of a vast chemical space to identify novel ligands for biological targets. nih.gov While this compound could theoretically serve as one such building block for library generation, no published studies specifically document its use for this purpose. The related molecule, 2-[Benzyl(methyl)amino]propanedinitrile, has been described as a building block for the synthesis of the pharmaceutical agent Riociguat, illustrating the utility of similar structures in synthetic chemistry. derpharmachemica.com

Advanced Applications of Benzamide Derivatives in Probe Development for Imaging Research

Benzamide derivatives have been successfully developed as probes for molecular imaging, particularly in the field of positron emission tomography (PET). These probes are often designed to target specific biomarkers, such as melanin (B1238610) in melanoma or sigma receptors which are overexpressed in various tumors. However, a review of the literature indicates no specific research on the application of this compound in the development of imaging probes. The existing research focuses on other benzamide structures that are modified and radiolabeled for these advanced applications.

Studies on Antioxidative Properties and Molecular Basis

Scientific investigations have established that certain amino-substituted benzamide derivatives possess promising antioxidant properties. nih.gov Studies on various N-arylbenzamides have demonstrated that their capacity to scavenge free radicals and reduce oxidative stress is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings. nih.gov Computational and experimental assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays, have been used to quantify this activity and elucidate the molecular basis, which often involves the stabilization of phenoxyl radicals. nih.gov

Despite this research into the broader class of compounds, there are no specific studies available that have evaluated the antioxidative properties of this compound. Therefore, its potential antioxidant capacity and the underlying molecular mechanisms remain uncharacterized in the scientific literature.

Future Research Directions and Unexplored Avenues for 5 Amino 2 Benzyl Methyl Amino Benzamide

Development of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally benign routes to 5-Amino-2-(benzyl(methyl)amino)benzamide and its analogs. Current multistep syntheses can be resource-intensive, and future efforts could focus on innovative strategies to streamline the process.

One promising direction is the development of one-pot or tandem reactions that combine several synthetic steps into a single operation. For instance, metal-free oxidative approaches could be explored for the construction of related heterocyclic systems from 2-amino benzamides, which could be adapted for the synthesis of novel derivatives. rsc.org Research could focus on domino reactions involving C-H activation and dual C-N couplings, minimizing the need for pre-functionalized starting materials and reducing waste. rsc.org

Furthermore, solid-phase synthesis could be adapted for creating libraries of this compound analogs for high-throughput screening. This methodology, which has been successfully applied to other nitrogen-containing heterocycles, allows for rapid diversification of the core structure.

| Synthetic Strategy | Potential Advantages | Relevant Precedent |

| Metal-Free C-H Amination | Avoids toxic and expensive metal catalysts; environmentally friendly. | Synthesis of quinazolinones from 2-amino benzamides and methylarenes. rsc.org |

| One-Pot Tandem Reactions | Increased efficiency, reduced purification steps, time and resource savings. | Development of one-pot diazotisation and cyclisation procedures for benzotriazinones. gla.ac.uk |

| Solid-Phase Synthesis | Facilitates rapid library generation for SAR studies; simplified purification. | Reported solid-phase synthesis of 5-aminopyrazoles. beilstein-journals.org |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Industrial-scale synthesis of piperidine (B6355638) rings using continuous flow methods. smolecule.com |

These advanced synthetic methods could accelerate the discovery of new derivatives with improved properties and provide more sustainable manufacturing processes.

Advanced Computational Approaches for Predictive Design

Computational chemistry provides powerful tools for the rational design of novel analogs of this compound with enhanced activity and optimized pharmacokinetic profiles. Future research should leverage these in silico methods to guide synthetic efforts, thereby reducing the time and cost associated with drug discovery.

Molecular docking and dynamics simulations can be employed to predict the binding modes of derivatives within the active sites of various target proteins. mdpi.comresearchgate.net By understanding these interactions at an atomic level, modifications to the parent structure can be designed to maximize binding affinity and selectivity. For example, computational analysis has been used to interpret structure-activity relationships in other amino-substituted benzamide (B126) derivatives, highlighting the influence of specific functional groups on biological activity. nih.gov

Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be performed computationally to predict the drug-like properties of virtual compounds before their synthesis. mdpi.com This allows for the early identification of candidates with favorable pharmacokinetic profiles and a lower likelihood of failure in later stages of development.

| Computational Method | Application for this compound | Expected Outcome |

| Molecular Docking | Predict binding poses and affinities of derivatives against new biological targets. | Prioritization of compounds for synthesis; rational design of more potent inhibitors. mdpi.com |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Elucidation of binding stability and key intermolecular interactions. mdpi.com |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Selection of candidates with improved drug-like properties and safety profiles. mdpi.com |

| Quantum Mechanics (QM) | Calculate electronic properties to understand reactivity and interaction energies. | Interpretation of antioxidant mechanisms and reaction pathways. nih.gov |

By integrating these computational approaches, the design-synthesis-test cycle can be significantly accelerated, leading to the more rapid identification of lead compounds.

Expansion of SAR to New Target Classes

The inherent structural features of this compound, including its aromatic rings, amide linker, and amine substituents, make it a promising scaffold for targeting a wide range of biological macromolecules beyond its current applications. A systematic expansion of structure-activity relationship (SAR) studies could uncover novel therapeutic utilities.

The N-benzylbenzamide moiety, for instance, is a recognized pharmacophore in inhibitors of soluble epoxide hydrolase (sEH) and modulators of peroxisome proliferator-activated receptor γ (PPARγ). acs.org Future research could involve synthesizing a library of this compound analogs with variations in the substitution patterns on both the benzamide and benzyl (B1604629) rings to probe their activity against these and other targets involved in metabolic diseases.

Similarly, the broader class of aminobenzamides has been investigated for a variety of biological activities, including anticancer and antioxidant effects. nih.govmdpi.com SAR studies could explore how modifications to the amino and benzyl(methyl)amino groups on the central phenyl ring influence activity against targets like protein kinases or enzymes involved in oxidative stress. For example, studies on thieno[2-3-b]pyridines have shown that subtle changes to substituents on the arylcarboxamide ring can dramatically impact anti-proliferative activity. mdpi.com

| Potential Target Class | Rationale for Exploration | Key Structural Modifications for SAR |

| Kinases | Many kinase inhibitors feature substituted aniline (B41778) or benzamide cores. | Variation of substituents on the benzyl and benzamide rings to target the ATP-binding pocket. nih.gov |

| GPCRs | The scaffold resembles known GPCR ligands. | Modification of amine substituents to modulate receptor subtype selectivity. |

| Epigenetic Targets | Amide-containing structures can mimic histone tails and interact with reader/writer domains. | Introduction of functional groups that can form specific hydrogen bonds or electrostatic interactions. |

| Ion Channels | Benzamide structures have been found to modulate ion channel activity. | Alteration of lipophilicity and steric bulk to influence channel gating. |

Systematic exploration of these and other target classes could reveal entirely new therapeutic applications for derivatives of this compound.

Role in Chemical Biology Tool Development

Beyond direct therapeutic applications, the this compound scaffold can be developed into valuable chemical biology tools to probe biological systems. Its structure can be modified to create chemical probes, affinity-based tags, or fluorescent labels.

For example, by introducing a reactive moiety or a photoreactive group, derivatives can be designed as probes for target identification and engagement studies. scispace.com These tools are crucial for validating the molecular targets of bioactive compounds and understanding their mechanism of action in a cellular context. nih.gov A terminal alkyne or azide (B81097) group could be installed, allowing for bioorthogonal "click" chemistry reactions to attach reporter tags like fluorophores or biotin (B1667282) for protein labeling and visualization.

Furthermore, the scaffold could serve as the basis for developing stimulus-responsive molecules. By incorporating a cleavable linker or a caged functional group, the activity of the compound could be controlled spatiotemporally using an external stimulus like light. scispace.com Such tools are invaluable for dissecting complex biological pathways with high precision.

| Tool Type | Proposed Modification | Application |

| Affinity Probe | Incorporation of a biotin tag. | Identification of binding partners via pull-down assays and mass spectrometry. |

| Fluorescent Label | Conjugation to a fluorophore (e.g., fluorescein, rhodamine). | Visualization of target localization and trafficking in living cells. |

| Photoaffinity Probe | Addition of a diazirine or benzophenone (B1666685) group. | Covalent cross-linking to target proteins upon UV irradiation for target identification. wikipedia.org |

| Caged Compound | Introduction of a photolabile protecting group on a key functional moiety. | Light-activated release of the active compound for precise spatiotemporal control of biological activity. scispace.com |

The development of such chemical biology tools would not only advance our understanding of the compound's own mechanism of action but also provide the broader scientific community with novel reagents to investigate cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Amino-2-(benzyl(methyl)amino)benzamide, and how is purity validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, benzamide derivatives are often prepared by reacting an amine (e.g., benzyl(methyl)amine) with a benzoyl chloride intermediate under basic conditions (e.g., triethylamine in anhydrous THF) . Post-synthesis, purification is achieved using silica gel chromatography (eluent: 5–10% methanol in dichloromethane) . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity and >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- NMR : ¹H NMR will show aromatic protons (δ 6.5–8.0 ppm), the benzyl CH₂ group (δ 3.5–4.5 ppm), and methylamino protons (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 284.1534 for C₁₅H₁₇N₃O) .

- FTIR : Look for amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How are preliminary biological activity assays (e.g., cytotoxicity) designed for this compound?

- Methodology : Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). Cells are treated with 1–100 µM of the compound for 48–72 hours. IC₅₀ values are calculated using nonlinear regression. Positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%) are essential. Structural analogs with benzamide cores have shown IC₅₀ values of 10–50 µM in similar assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodology : Kinetic studies using reaction calorimetry reveal that additives like HOBt (1-hydroxybenzotriazole) improve amide coupling efficiency by stabilizing active intermediates. For example, HOBt (1.2 eq) with DCC (dicyclohexylcarbodiimide) in DMF increases yields from 50% to >90% . Solvent screening (e.g., DMF vs. THF) and temperature control (0–25°C) also minimize side reactions.

Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzamide derivatives like this compound?

- Methodology :

- Substituent Variation : Modify the benzyl or methylamino groups to assess steric/electronic effects. For instance, replacing benzyl with a piperidine ring (as in HR440520) alters lipophilicity and cellular uptake .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like PARP-1 or kinases. A benzamide analog with a sulfamoyl group showed a docking score of −9.2 kcal/mol .

- Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents. For example, electron-withdrawing groups on the benzene ring enhance antitumor activity .

Q. How do researchers address stability and degradation pathways of this compound under physiological conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring detect degradation products. Common pathways include hydrolysis of the amide bond (pH-dependent) or oxidation of the benzyl group. Lyophilization and storage at −20°C in amber vials improve stability . Mass spectrometry identifies major degradants, such as the free amine or benzoic acid derivatives .

Q. What advanced analytical methods resolve challenges in quantifying low-concentration impurities in this compound?

- Methodology : UPLC-MS/MS with a limit of detection (LOD) <0.1% detects trace impurities. For example, residual benzyl chloride (from synthesis) is quantified using a C18 column and MRM (multiple reaction monitoring) transitions . Nuclear Overhauser Effect (NOE) NMR experiments distinguish diastereomers or conformational isomers .

Q. How are catalytic methods applied to improve the sustainability of synthesizing this compound?

- Methodology : Green chemistry approaches include:

- Catalytic Coupling : Pd/C (5 mol%) for Suzuki-Miyaura cross-coupling to introduce aryl groups .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes (e.g., 100°C, 300 W) .

- Solvent-Free Mechanochemistry : Ball milling reactants (e.g., benzamide + amine) achieves 80% yield without solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.